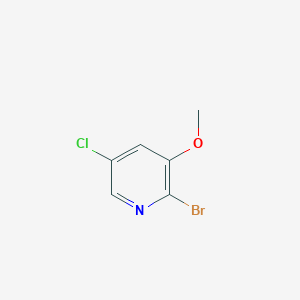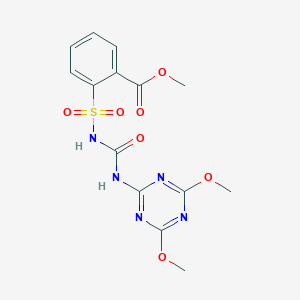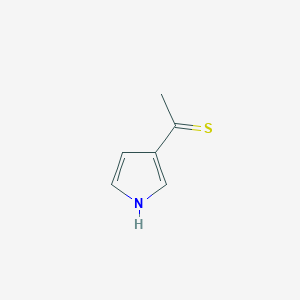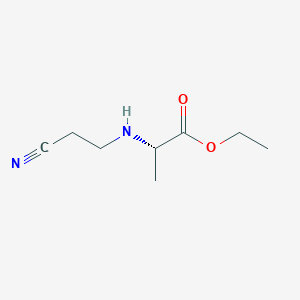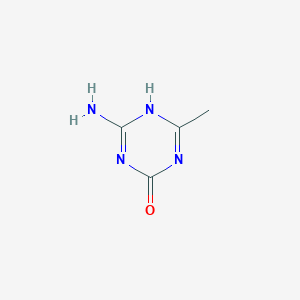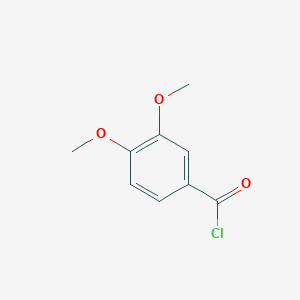
3,4-Dimethoxybenzoyl chloride
Descripción general
Descripción
3,4-Dimethoxybenzoyl chloride is a chemical compound that is used as an intermediate in organic synthesis. It is a derivative of benzoic acid with two methoxy groups at the 3 and 4 positions on the benzene ring and a benzoyl chloride functional group. This compound is involved in various chemical reactions and has been utilized in the synthesis of diverse organic molecules.
Synthesis Analysis
The synthesis of compounds related to 3,4-dimethoxybenzoyl chloride has been reported in several studies. For instance, the synthesis of 3,6-bis(3,4-dimethoxybenzoyl)-1,2,4,5-tetrazine was achieved, which involved the [4 + 2] cycloaddition reactions of 3,6-diacyl-1,2,4,5-tetrazines . Another study reported the synthesis of 2,4-dimethoxybenzoyl chloride by methylation of 2,4-dihydroxybenzoic acid followed by chlorination . These methods demonstrate the versatility of dimethoxybenzoyl chloride derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of related compounds such as 3,4-dimethoxybenzoic acid has been determined by single-crystal X-ray diffraction. The crystal structure revealed that the compound forms hydrogen-bonded dimers across an inversion center . This information is crucial for understanding the reactivity and interaction of the compound in various chemical environments.
Chemical Reactions Analysis
3,4-Dimethoxybenzoyl chloride is reactive in various chemical reactions. For example, it has been used in the synthesis of strongly fluorescent oxazoles, where it was reacted with chiral auxiliary-bearing isocyanides . Additionally, the 3,4-dimethoxybenzyl group has been employed as a protecting group for tetrazoles and 1,2-thiazetidine 1,1-dioxides, which can be removed under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dimethoxybenzoyl chloride derivatives are influenced by the presence of the methoxy groups and the benzoyl chloride moiety. These groups affect the compound's solubility, reactivity, and overall stability. The methoxy groups can participate in hydrogen bonding, which can influence the compound's crystalline structure and melting point . The benzoyl chloride group is highly reactive, making it a valuable functional group for further chemical transformations .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
3,4-Dimethoxybenzoyl chloride is investigated for its potential as a corrosion inhibitor. A study conducted by Hernández Olivé et al. (2023) assessed the efficiency of an organic compound derived from 3,4-dimethoxybenzoyl chloride in inhibiting corrosion in a 3% chloride medium. This compound demonstrated significant protection against corrosion over a period of 120 hours of immersion (Hernández Olivé et al., 2023).
Synthesis of Fluorescent Compounds
The compound has been used in the synthesis of fluorescent molecules. For instance, Tang and Verkade (1996) described the synthesis of highly fluorescent compounds through the treatment of 3,4-dimethoxybenzoyl chloride with other reactants, showcasing its utility in creating optically active materials (Tang & Verkade, 1996).
Polymerization and Material Science
In material science, 3,4-dimethoxybenzoyl chloride has been used in polymerization processes. Kim et al. (2022) synthesized a polyacetylene based polyelectrolyte using 3,4-dimethoxybenzoyl chloride, demonstrating its role in creating new materials with specific optical and electrochemical properties (Kim et al., 2022).
Alkaloid Synthesis
The chemical is also employed in the synthesis of alkaloids. Kametani et al. (1975) utilized 3,4-dimethoxybenzoyl chloride in the synthesis of rhoeadine-type alkaloids, indicating its importance in the field of medicinal chemistry (Kametani et al., 1975).
Cycloaddition Reactions
Soenen, Zimpleman, and Boger (2003) discussed the synthesis of tetrazine derivatives using 3,4-dimethoxybenzoyl chloride. This research highlights its application in inverse electron demand Diels-Alder reactions, a key process in organic synthesis (Soenen, Zimpleman, & Boger, 2003).
Protective Group in Organic Synthesis
Grunder-Klotz and Ehrhardt (1991) explored the use of the 3,4-dimethoxybenzyl group, derived from 3,4-dimethoxybenzoyl chloride, as a protective group in organic synthesis. The study demonstrated its effective elimination by specific reagents, indicating its utility in synthetic strategies (Grunder-Klotz & Ehrhardt, 1991).
Safety And Hazards
Propiedades
IUPAC Name |
3,4-dimethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOBGCWEHLRBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188840 | |
| Record name | Veratroyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxybenzoyl chloride | |
CAS RN |
3535-37-3 | |
| Record name | 3,4-Dimethoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3535-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Veratroyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003535373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Veratroyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Veratroyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Veratroyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6WDP6K3S2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)
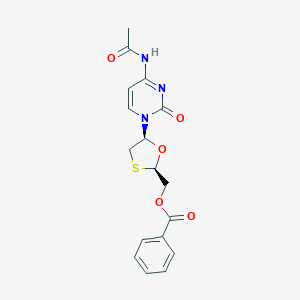
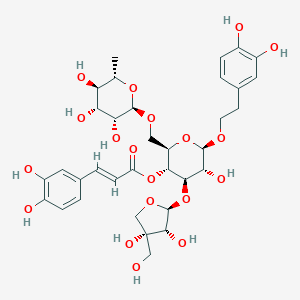
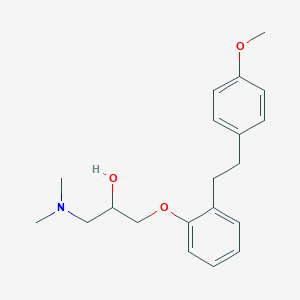
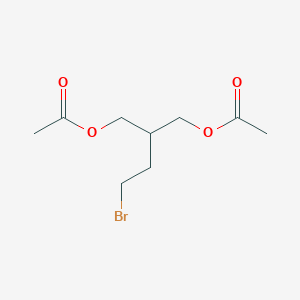
![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)
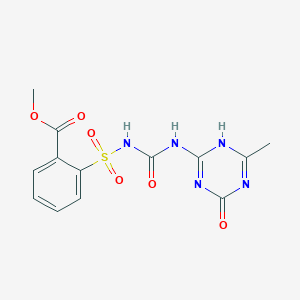

![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)
